N-[3-(Trimethoxysilyl)propyl]ethylenediamine (sometimes abbreviated as EDAS or DAMO) is an organosilane compound containing both amine and silane functional groups. [, , ] It acts as a bifunctional molecule, enabling interaction with both organic and inorganic materials. [, , ] This property makes it valuable in various research fields, including material science, analytical chemistry, and environmental science. [, , ] Its primary role is as a surface modifier, grafting agent, and precursor for synthesizing hybrid materials. [, , ]
The synthesis of N-[3-(Trimethoxysilyl)propyl]ethylenediamine typically occurs through a nucleophilic substitution reaction involving 3-chloropropyltrimethoxysilane and ethylenediamine. The process can be performed in aprotic solvents such as toluene or tetrahydrofuran, with specific parameters varying based on application needs.
The molecular structure of N-[3-(Trimethoxysilyl)propyl]ethylenediamine features a propyl chain attached to a trimethoxysilyl group and an ethylenediamine moiety.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine participates in various chemical reactions due to its functional groups:
The mechanism of action for N-[3-(Trimethoxysilyl)propyl]ethylenediamine involves its dual functionality:
N-[3-(Trimethoxysilyl)propyl]ethylenediamine finds extensive applications across various fields:
The primary industrial synthesis of N-[3-(Trimethoxysilyl)propyl]ethylenediamine involves the nucleophilic substitution reaction between ethylenediamine and 3-chloropropyltrimethoxysilane. This reaction proceeds through a classical SN2 mechanism, where the primary amine group of ethylenediamine attacks the carbon atom of the chloropropyl moiety, displacing the chloride ion. The reaction exhibits second-order kinetics, with the rate strongly dependent on reactant concentrations. A significant challenge in this synthesis is controlling the degree of alkylation to prevent the formation of bis-silylated byproducts. The reaction stoichiometry typically employs a slight excess of ethylenediamine (molar ratio 1.2:1 relative to 3-chloropropyltrimethoxysilane) to favor monosubstitution. The reaction mixture requires careful exclusion of moisture to prevent premature hydrolysis of the trimethoxysilyl groups, which could lead to oligomerization and reduced yield [1].
Post-synthesis, the trimethoxysilyl group of N-[3-(Trimethoxysilyl)propyl]ethylenediamine undergoes hydrolysis-condensation reactions, enabling covalent bonding to oxide surfaces. This process occurs in three distinct stages: (1) hydrolysis of methoxy groups to silanols, (2) hydrogen bonding between silanols and surface hydroxyl groups, and (3) condensation with surface hydroxyls to form stable Si-O-Si or Si-O-M bonds (where M represents metal atoms on surfaces). The hydrolysis rate is pH-dependent, with both strongly acidic and basic conditions accelerating the process. Partial hydrolysis before application facilitates the formation of oligomeric species that can enhance surface coverage density. The ethylenediamine moiety remains protonated under typical hydrolysis conditions (aqueous ethanol, pH 4-5), maintaining solubility and preventing precipitation during surface modification procedures [1] [3].
Optimization studies reveal that the alkylation reaction proceeds most efficiently in aprotic solvents such as toluene or xylene at 80-100°C, achieving >85% conversion within 8 hours. Elevated temperatures (>120°C) promote undesirable side reactions, including thermal decomposition and increased bis-silylation. Catalysts are generally avoided due to potential interactions with both amine and silane functionalities. However, controlled addition of acid scavengers (e.g., tertiary amines) minimizes hydrochloride salt formation, improving product yield. Solvent selection critically influences reaction kinetics; polar aprotic solvents like dimethylformamide increase the reaction rate but may enhance byproduct formation through double alkylation. Inert atmosphere (nitrogen or argon) is essential throughout synthesis to prevent oxidation of the amine groups and premature hydrolysis of methoxy silanes [1].
Purification employs fractional distillation under reduced pressure due to the compound's relatively high boiling point (146°C at 15 mmHg) and thermal sensitivity. Successful isolation requires precise control of distillation parameters: temperature not exceeding 150°C, pressure maintained at 10-15 mmHg, and short residence times to prevent thermal degradation. The purified product is obtained as a colorless to pale yellow liquid with a typical density of 1.028 g/mL at 25°C. Yield maximization strategies include stepwise addition of 3-chloropropyltrimethoxysilane to excess ethylenediamine with efficient mixing, continuous removal of the precipitated ethylenediamine hydrochloride byproduct, and post-reaction neutralization with aqueous sodium hydroxide followed by phase separation. These measures typically provide isolated yields of 70-75% at 97% purity, with the major impurity being the bis-silylated derivative N,N'-bis[(3-trimethoxysilyl)propyl]ethylenediamine [1] [3].
Table 1: Key Physical Properties of Purified N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Property | Value | Conditions | Source |
---|---|---|---|
Assay Purity | 97% | - | [1] [3] |
Form | Liquid | Room temperature | [1] [3] |
Density | 1.028 g/mL | 25°C | [1] [3] |
Refractive Index | 1.444 | 20°C | [1] [3] |
Boiling Point | 146°C | 15 mmHg | [1] [3] |
Flash Point | 136°C | Closed cup | [1] [3] |
Comprehensive nuclear magnetic resonance characterization confirms the molecular structure of N-[3-(Trimethoxysilyl)propyl]ethylenediamine. ¹H NMR (CDCl₃) exhibits characteristic resonances: δ 2.59 (t, 2H, -NCH₂-), 2.52 (t, 2H, -NCH₂CH₂NH₂), 2.42 (t, 2H, -NCH₂CH₂CH₂Si), 1.50 (m, 2H, -CH₂CH₂Si), 0.58 (t, 2H, -CH₂Si), and 3.45 (s, 9H, -SiOCH₃). The methylene protons adjacent to silicon appear significantly downfield (0.58 ppm) due to the β-silicon effect. ¹³C NMR assignments include δ 42.3 (-CH₂NH₂), 51.7 (-SiOCH₃), 49.2 and 47.5 (-NCH₂-), 39.0 (-NCH₂CH₂CH₂Si-), 22.5 (-CH₂CH₂Si), and 7.1 (-CH₂Si). ²⁹Si NMR shows a single peak at -45.5 ppm, confirming the presence of trimethoxysilyl groups without significant condensation [3] [5].
Fourier transform infrared spectroscopy reveals critical functional group vibrations: N-H stretches at 3350 cm⁻¹ and 3280 cm⁻¹ (asymmetric and symmetric), C-H stretches between 2900-2980 cm⁻¹, strong Si-O-C bands at 1090 cm⁻¹, and characteristic Si-C absorption at 1200 cm⁻¹. The absence of a broad peak around 3200-3400 cm⁻¹ indicates minimal silanol formation in freshly purified samples. The spectrum provides a reliable fingerprint for quality control, with the ratio of amine to silane peak intensities serving as a purity indicator [3].
X-ray photoelectron spectroscopy analysis of surface-bound N-[3-(Trimethoxysilyl)propyl]ethylenediamine reveals detailed information about elemental composition and chemical environments. The N 1s region displays two distinct peaks at 399.3 eV and 401.5 eV, corresponding to amine (-NH₂) and protonated ammonium (-NH₃⁺) species, respectively. The ratio of these peaks varies with surface coverage and pH conditions during immobilization. The Si 2p peak appears at 102.2 eV, consistent with silicon in Si-O-Si and Si-O-substrate environments. High-resolution scans show a carbon-to-nitrogen atomic ratio of approximately 4:1, matching theoretical expectations. Oxygen exhibits two chemical states: Si-O (532.4 eV) and potential hydrogen-bonded species (533.6 eV). These analyses confirm successful monolayer formation when the C: N: Si atomic ratio approaches 8:2:1, with deviations indicating incomplete reactions or multilayer formation [2].
Computational studies using density functional theory at the B3LYP/6-31G(d) level provide insights into the molecular geometry and electronic properties. The lowest energy conformation features an extended alkyl chain with gauche orientation at the C-C bonds, positioning the ethylenediamine moiety away from the silane group. The trimethoxysilyl group adopts a near-perfect tetrahedral geometry (Si-O bond length 1.64 Å, O-Si-O angle 109.5°). Natural bond orbital analysis reveals significant charge distribution: the nitrogen atoms carry partial negative charges (-0.78 for primary amine, -0.65 for secondary amine), while silicon exhibits substantial positive charge (+2.05). The HOMO orbital localizes primarily on the nitrogen lone pairs, confirming their nucleophilic character in metal coordination. Molecular dynamics simulations in implicit solvent models demonstrate conformational flexibility, with the ethylenediamine moiety sampling various orientations relative to the silane group, facilitating interactions with metal ions in solution [3].
Table 2: Characteristic Spectral Peaks of N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Spectroscopic Technique | Spectral Region | Assignment | Characteristics | |
---|---|---|---|---|
¹H NMR | 0.58 ppm | -CH₂Si | Triplet, 2H | [3] [5] |
3.45 ppm | -SiOCH₃ | Singlet, 9H | [3] [5] | |
2.42-2.59 ppm | -NCH₂- | Multiple triplets, 6H | [3] [5] | |
FTIR | 3350-3280 cm⁻¹ | N-H stretch | Medium, broad | [3] |
2900-2980 cm⁻¹ | C-H stretch | Strong | [3] | |
1090 cm⁻¹ | Si-O-C | Strong, broad | [3] | |
XPS | 399.3 eV | N 1s (amine) | Primary nitrogen | [2] |
401.5 eV | N 1s (ammonium) | Protonated nitrogen | [2] | |
102.2 eV | Si 2p | Siloxane environment | [2] |
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